molecular formula C17H14Cl2N4O2 B2636786 1-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-57-4

1-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2636786
CAS No.: 338408-57-4
M. Wt: 377.23
InChI Key: VYQHFJSGGMXIGX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a type of aromatic heterocycle. The dichlorophenyl and methoxyphenyl groups would be attached to this ring, likely contributing to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring and the dichlorophenyl and methoxyphenyl groups. The electron-withdrawing nature of the dichlorophenyl group could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenyl and methoxyphenyl groups could increase the compound’s lipophilicity, which could influence its solubility and stability .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : Novel triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of various 1,2,4-triazole compounds and their derivatives has demonstrated good to moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Anti-inflammatory Activity : Another study synthesized a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, which exhibited significant anti-inflammatory activity. These compounds showed comparable activity to indomethacin and celecoxib, with some displaying low gastric ulceration incidence, suggesting their potential as safer anti-inflammatory agents (Abdel‐Aziz, Beshr, Abdel-Rahman, Ozadali, Tan, & Aly, 2014).

  • Enzyme Inhibition : Research into heterocyclic compounds derived from 1,2,4-triazole frameworks has shown promising results in enzyme inhibition, particularly in lipase and α-glucosidase inhibitors. This highlights the therapeutic potential of these compounds in treating diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

  • Synthesis of Novel Compounds : The versatility of the triazole ring has been utilized in synthesizing various novel compounds with potential applications in drug development and materials science. For example, the synthesis of triazole dendrimers incorporating the heterocyclic building block highlights the utility of these structures in creating complex molecules with potential applications beyond pharmacology (Maes, Verstappen, & Dehaen, 2006).

Future Directions

The study of 1,2,4-triazole derivatives is a promising area of research, given their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c1-10-20-16(17(24)21-13-3-5-15(25-2)6-4-13)22-23(10)14-8-11(18)7-12(19)9-14/h3-9H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQHFJSGGMXIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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